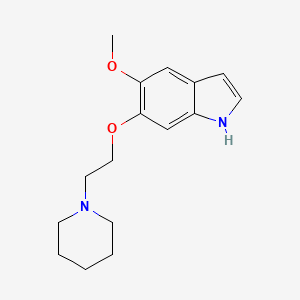
5-methoxy-6-(2-(piperidin-1-yl)ethoxy)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-6-(2-(piperidin-1-yl)ethoxy)-1H-indole is a synthetic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry. This particular compound features a methoxy group at the 5-position and a piperidin-1-yl ethoxy group at the 6-position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-6-(2-(piperidin-1-yl)ethoxy)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and 2-(piperidin-1-yl)ethanol.
Etherification: The 5-methoxyindole undergoes etherification with 2-(piperidin-1-yl)ethanol in the presence of a suitable base like potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Purification: The crude product is purified using column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, automated purification systems, and large-scale reaction vessels.
Analyse Des Réactions Chimiques
Types of Reactions
5-methoxy-6-(2-(piperidin-1-yl)ethoxy)-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The indole ring can be reduced under hydrogenation conditions to form a tetrahydroindole derivative.
Substitution: The piperidin-1-yl ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of 5-hydroxy-6-(2-(piperidin-1-yl)ethoxy)-1H-indole or 5-formyl-6-(2-(piperidin-1-yl)ethoxy)-1H-indole.
Reduction: Formation of 5-methoxy-6-(2-(piperidin-1-yl)ethoxy)-1,2,3,4-tetrahydroindole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-methoxy-6-(2-(piperidin-1-yl)ethoxy)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-methoxy-6-(2-(piperidin-1-yl)ethoxy)-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those related to cell proliferation, apoptosis, and neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-methoxy-6-(piperidin-1-yl)pyridin-3-ylboronic acid
- 5-methoxy-6-(piperidin-1-yl)pyridin-3-yl)boronic acid
- 5-methoxy-6-[4-(pyridin-3-ylmethyl)piperidin-1-yl]pyrimidin-4-amine
Uniqueness
5-methoxy-6-(2-(piperidin-1-yl)ethoxy)-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a piperidin-1-yl ethoxy group makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H22N2O2 |
|---|---|
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
5-methoxy-6-(2-piperidin-1-ylethoxy)-1H-indole |
InChI |
InChI=1S/C16H22N2O2/c1-19-15-11-13-5-6-17-14(13)12-16(15)20-10-9-18-7-3-2-4-8-18/h5-6,11-12,17H,2-4,7-10H2,1H3 |
Clé InChI |
MRTFOEKLFRDUEP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C=CN2)OCCN3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


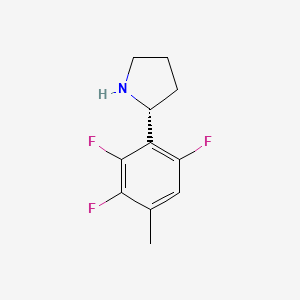


![tert-Butyl ((6-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B12932399.png)
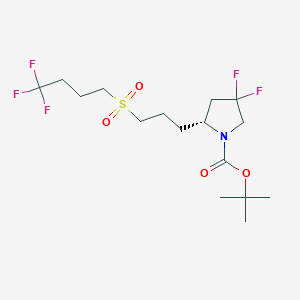
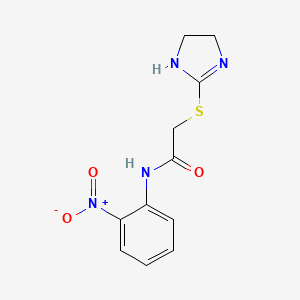
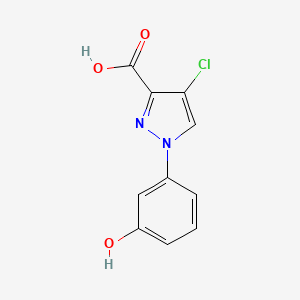
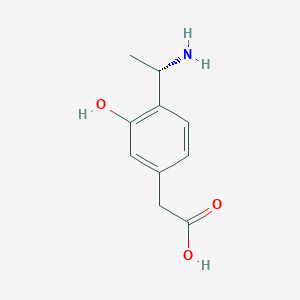
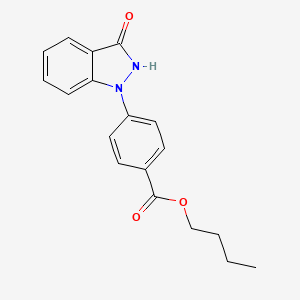
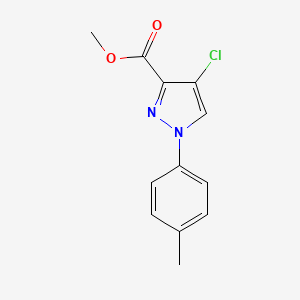
![1,1-Difluorospiro[2.5]octan-5-amine](/img/structure/B12932444.png)

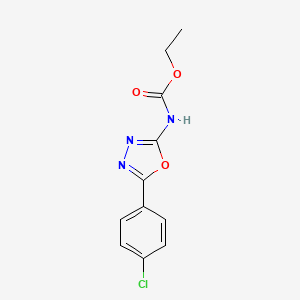
![2-Bromo-9-(3-chloro-5-fluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12932471.png)
